2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide
Overview
Description
2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluorophenoxy group, a morpholinylcarbonyl group, and a thienyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 2-chloro-4-fluorophenol: This intermediate can be synthesized by the reaction of 2-chloro-4-fluorotoluene with an oxidizing agent.
Formation of 2-(2-chloro-4-fluorophenoxy)acetic acid: This step involves the reaction of 2-chloro-4-fluorophenol with chloroacetic acid under basic conditions.
Synthesis of this compound: The final step involves the coupling of 2-(2-chloro-4-fluorophenoxy)acetic acid with 3-(4-morpholinylcarbonyl)-2-thienylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pain and inflammation.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide involves its interaction with specific molecular targets. For instance, it may act as a sodium channel blocker, inhibiting the flow of sodium ions and thereby modulating neuronal excitability. This mechanism is particularly relevant in the context of pain management, where the compound can reduce the transmission of pain signals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: A structural analog with similar sodium channel blocking properties.
4-(4-fluorophenoxy)benzaldehyde semicarbazone: Another analog with comparable biochemical activity.
Uniqueness
2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylcarbonyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c1-11(26-15-3-2-12(20)10-14(15)19)16(23)21-17-13(4-9-27-17)18(24)22-5-7-25-8-6-22/h2-4,9-11H,5-8H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWRNNYWBWBMBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CS1)C(=O)N2CCOCC2)OC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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